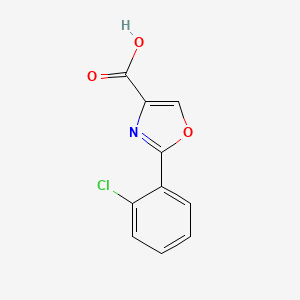

![molecular formula C12H11F2N3 B1453998 4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010904-11-6](/img/structure/B1453998.png)

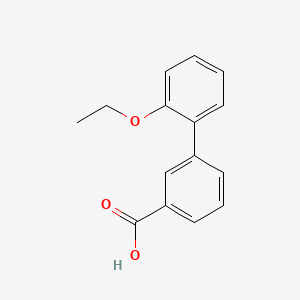

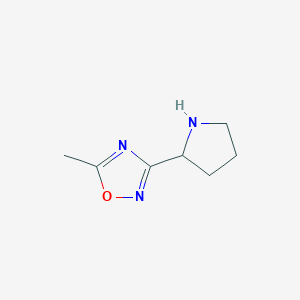

4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Descripción general

Descripción

4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine , also known as Ir(Fppy)₃ , is a complex compound containing iridium. Let’s explore its properties and applications.

Synthesis Analysis

The synthesis of Ir(Fppy)₃ involves the coordination of iridium with 2,3-difluorophenylpyridine ligands. One synthetic route utilizes the reaction of 2,3-difluorophenylpyridine with iridium salts, leading to the formation of this complex.

Molecular Structure Analysis

The molecular formula of Ir(Fppy)₃ is C₃₃H₁₈F₆IrN₃ . It consists of three 2,3-difluorophenylpyridine ligands coordinated to an iridium center. The structure exhibits a tetrahedral geometry around the iridium atom.

Chemical Reactions Analysis

Ir(Fppy)₃ is commonly employed as an OLED (organic light-emitting diode) triplet emitter in blue light-emitting devices. Its luminescent properties make it suitable for use in display technologies.

Physical And Chemical Properties Analysis

- Assay : 96%

- Form : Powder

- λmax (absorption maximum) : 347 nm

- Fluorescence λem (emission maximum) : 480 nm (in chloroform)

Aplicaciones Científicas De Investigación

Chemical and Electrochemical Analysis

A study by Saady et al. (2021) evaluated the inhibitory performance of imidazo[4,5-b] pyridine derivatives on mild steel corrosion in acidic conditions. This research highlights the potential of these compounds in corrosion inhibition, with high efficiency observed through various analytical techniques such as Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and computational approaches (Saady et al., 2021).

Synthesis and Optical Properties

Kielesiński et al. (2015) developed a novel approach for synthesizing polycyclic imidazo[1,2-a]pyridine analogs, showcasing the process of oxidative intramolecular C–H amination. This synthesis route opens up possibilities for creating compounds with significant optical properties, such as strong UV absorption and fluorescence, which can be applied in materials science and photophysics (Kielesiński et al., 2015).

Molecular and Crystal Structure Analysis

The crystal structure of a related imidazo[4,5-b] pyridine derivative was detailed by Hjouji et al. (2016), showing how molecules are linked via hydrogen bonds, forming structures that could have implications in the development of new materials or in the understanding of molecular interactions (Hjouji et al., 2016).

Antagonistic Activity on P2X7 Receptors

Research by Swanson et al. (2016) focused on the synthesis and pharmacological evaluation of tetrahydro-imidazo[4,5-c]pyridine derivatives as P2X7 antagonists. These compounds exhibit potent antagonistic activity, highlighting their potential in therapeutic applications, particularly in modulating inflammatory responses and pain (Swanson et al., 2016).

Safety And Hazards

Ir(Fppy)₃ is generally considered safe when handled properly. However, as with any chemical, precautions should be taken during synthesis and handling.

Direcciones Futuras

Further research could explore modifications of Ir(Fppy)₃ to enhance its performance in OLEDs or investigate its potential applications in other fields.

Propiedades

IUPAC Name |

4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQNDNVIMIXJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1453915.png)

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)

![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)

![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)